5,5'-Diisopropyl-8,8'-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3'-dimethyl-2,2'-binaphthalene-1,1',6,6',7,7'-hexol
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Overview
Description
5,5’-Diisopropyl-8,8’-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol is a complex organic compound with a unique structure. It belongs to the class of binaphthalene derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its multiple functional groups, including imino, methoxy, and hydroxyl groups, which contribute to its reactivity and versatility.
Preparation Methods
The synthesis of 5,5’-Diisopropyl-8,8’-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves several steps. One common synthetic route includes the following steps:
Formation of the Binaphthalene Core: The initial step involves the formation of the binaphthalene core through a coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of Functional Groups: The imino and methoxy groups are introduced through subsequent reactions, such as imination and methylation.
Final Functionalization:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5,5’-Diisopropyl-8,8’-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The imino groups can be reduced to amines under suitable conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5,5’-Diisopropyl-8,8’-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5’-Diisopropyl-8,8’-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol involves its interaction with specific molecular targets and pathways. The imino and hydroxyl groups play a crucial role in its binding to target molecules, leading to various biological and chemical effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
5,5’-Diisopropyl-8,8’-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol can be compared with other binaphthalene derivatives, such as:
- 8,8’-Bis{(E)-[(2-hydroxyethyl)imino]methyl}-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol .
- (8Z,8’Z)-8,8’-Bis{[(3,4-dimethylphenyl)amino]methylene}-1,1’,6,6’-tetrahydroxy-5,5’-diisopropyl-3,3’-dimethyl-2,2’-binaphthalene-7,7’ (8H,8’H)-dione .
- 6,6’-[(1,1’,6,6’-Tetrahydroxy-5,5’-diisopropyl-3,3’-dimethyl-7,7’-dioxo-2,2’-binaphthalene-8,8’(7H,7’H)-diylidene)bis(methylylideneimino)]dihexanoic acid .
These compounds share similar structural features but differ in their functional groups and reactivity, highlighting the uniqueness of 5,5’-Diisopropyl-8,8’-bis{({E})-[(4-methoxyphenyl)imino]methyl}-3,3’-dimethyl-2,2’-binaphthalene-1,1’,6,6’,7,7’-hexol.
Properties
Molecular Formula |
C44H44N2O8 |
---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
8-[(4-methoxyphenyl)iminomethyl]-3-methyl-5-propan-2-yl-2-[1,6,7-trihydroxy-8-[(4-methoxyphenyl)iminomethyl]-3-methyl-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol |
InChI |
InChI=1S/C44H44N2O8/c1-21(2)33-29-17-23(5)35(41(49)37(29)31(39(47)43(33)51)19-45-25-9-13-27(53-7)14-10-25)36-24(6)18-30-34(22(3)4)44(52)40(48)32(38(30)42(36)50)20-46-26-11-15-28(54-8)16-12-26/h9-22,47-52H,1-8H3 |
InChI Key |
VPIHXIZMVDZNTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=C(C=C3)OC)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=C(C=C6)OC)O)O)C(C)C)O)O |
Origin of Product |
United States |
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